![molecular formula C23H23FN4OS B2811432 3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 887215-13-6](/img/structure/B2811432.png)
3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C23H23FN4OS and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Antagonism
Research into compounds structurally similar to 3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one often focuses on their interaction with biological receptors. For instance, compounds with modifications on the indole nucleus have been found to exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These interactions have implications for understanding the compounds' potential as antipsychotic or neuroleptic agents, with some exhibiting profiles similar to that of clozapine, a well-known atypical antipsychotic (Perregaard et al., 1992). Further studies have highlighted the importance of specific substituents in enhancing receptor selectivity and binding potency, thereby affecting the therapeutic profile of these compounds.
Molecular Structure Analysis
The structural analysis of related compounds, such as those involving cycloocta[b]pyridine and indole derivatives, has been conducted to elucidate their crystal structures and potential for interaction with various biological targets. Such studies include Hirshfeld surface analysis and density functional theory (DFT) calculations, aimed at understanding the molecular basis of their activity and optimizing their properties for potential therapeutic applications (Venkateshan et al., 2019).
Antimicrobial and Anti-inflammatory Activity
Some novel derivatives of related compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research avenue explores the broader applications of these compounds beyond their central nervous system (CNS) effects, potentially leading to the development of new therapeutic agents with dual or multiple beneficial effects (Rathod et al., 2008).
Sigma Receptor Affinity
Investigations into compounds with structural similarities to the specified chemical have also revealed significant affinity for sigma receptors. These findings are crucial for the development of new drugs targeting the sigma receptor, which is implicated in various neurological and psychiatric disorders. Compounds with selective sigma 2 receptor affinity have been identified, offering new avenues for therapeutic intervention (Perregaard et al., 1995).
properties
IUPAC Name |
3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c24-17-9-3-5-11-19(17)28-22(29)21-20(16-8-2-4-10-18(16)25-21)26-23(28)30-15-14-27-12-6-1-7-13-27/h2-5,8-11,25H,1,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFNIMOEIRMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
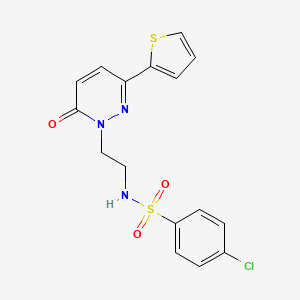
![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)
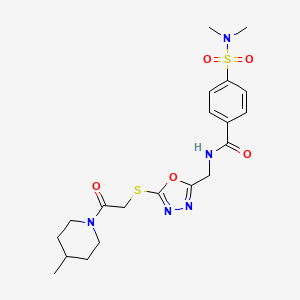
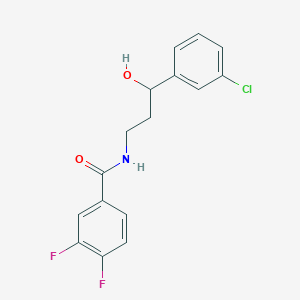

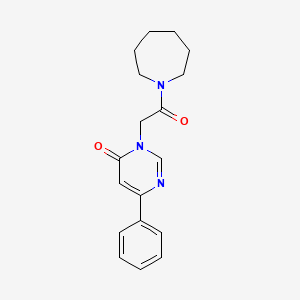
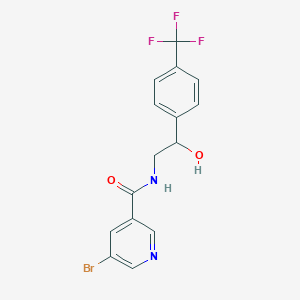
![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)
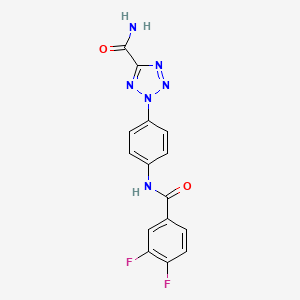

![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)